N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine
Description
N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a pyrazole moiety
Properties
IUPAC Name |
N-benzyl-6-pyrazol-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-5-12(6-3-1)10-15-13-9-14(17-11-16-13)19-8-4-7-18-19/h1-9,11H,10H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMXAMHRHMMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the pyrazole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for the development of new pharmaceuticals, particularly kinase inhibitors.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as cell division and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole rings.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole moiety but different overall structure.
Uniqueness: N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and pyrazole moiety contribute to its potential as a versatile scaffold in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
